![molecular formula C16H13N3OS B2580707 N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide CAS No. 642946-02-9](/img/structure/B2580707.png)

N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

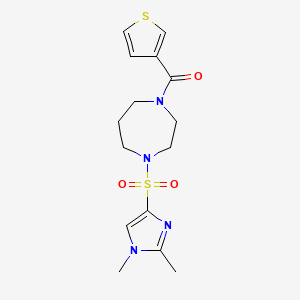

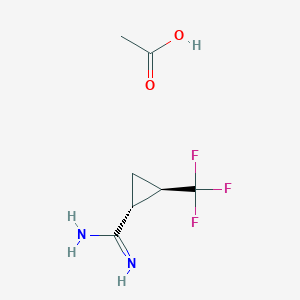

“N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide”, also known as CM247, is a molecule of interest in the field of scientific research. It has a CAS Number of 1448-64-2 and a molecular weight of 281.34 .

Synthesis Analysis

While specific synthesis methods for “N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide” were not found, a similar compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Physical And Chemical Properties Analysis

“N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide” has a boiling point of 168-172 degrees Celsius . It is stored at ambient temperature .Applications De Recherche Scientifique

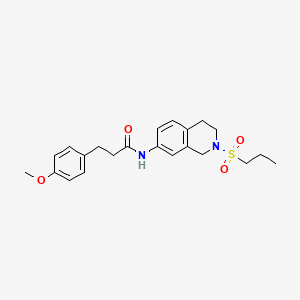

Pharmaceutical Research: Inhibitor Development

N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide: has been studied for its potential as an inhibitor in pharmaceutical research. Specifically, compounds with similar structures have been synthesized and evaluated for their inhibitory effects on human and mycobacterial carbonic anhydrases . These enzymes are involved in critical physiological processes, and their modulation can lead to therapeutic applications for a variety of conditions.

Materials Science: Synthesis of Heterocyclic Compounds

In materials science, this compound is utilized in the synthesis of heterocyclic compounds. The activation of N–C(O) amide bonds without catalysts has been a significant focus, leading to the efficient synthesis of N-acyl thiocarbamides, which are valuable in creating materials with specific electronic and mechanical properties .

Catalysis: Green Chemistry Applications

The compound’s role in catalysis, particularly in green chemistry, is noteworthy. It’s involved in the catalyst-free activation of amide bonds, which is crucial for developing sustainable and environmentally friendly synthetic methods. This process is essential for creating a variety of industrial and pharmaceutical compounds .

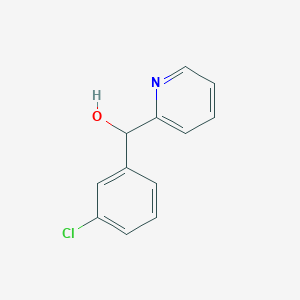

Enzyme Mimicry: Metalloenzyme Modulators

N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide and its derivatives have been explored as modulators for metalloenzymes. By mimicking the active sites of these enzymes, they can modulate enzyme activity, which has implications in both biological research and the development of new drugs .

Organic Synthesis: Functional Group Transformation

The compound is also significant in organic synthesis, where it aids in the transformation of functional groups. This is particularly important in the synthesis of complex organic molecules, which can have applications ranging from medicinal chemistry to the development of new materials .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-2-6-13(7-3-11)15(20)19-16(21)18-14-8-4-12(10-17)5-9-14/h2-9H,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSGEYUOFRABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)